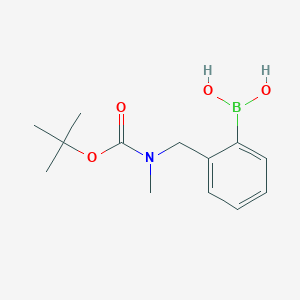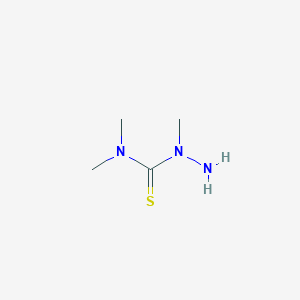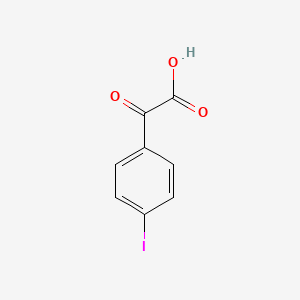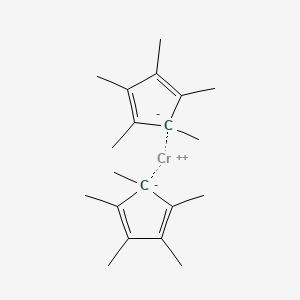
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a methyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boc-protected amine: The starting material, 2-aminomethylphenylboronic acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amine.
Methylation: The Boc-protected amine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted amines.
科学的研究の応用
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential in developing enzyme inhibitors, particularly protease inhibitors, which are important in treating diseases such as cancer and viral infections.
Industry: It is used in the synthesis of advanced materials and polymers, where the boronic acid group can form reversible covalent bonds with diols and other compounds.
作用機序
The mechanism of action of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is largely dependent on its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications:
Enzyme Inhibition: Boronic acids can inhibit enzymes by forming covalent bonds with the active site serine or threonine residues, thereby blocking the enzyme’s activity.
Reversible Binding: The boronic acid group can reversibly bind to diols, which is useful in sensing and separation technologies.
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: This compound also contains a Boc-protected amine and is used in peptide synthesis.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar to (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid, this compound contains a Boc-protected amine and a boronic acid group.
Uniqueness
This compound is unique due to its combination of a Boc-protected amine, a methyl group, and a boronic acid group. This combination allows for versatile reactivity and applications in various fields of research, making it a valuable compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C13H20BNO4 |
|---|---|
分子量 |
265.12 g/mol |
IUPAC名 |
[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-7-5-6-8-11(10)14(17)18/h5-8,17-18H,9H2,1-4H3 |
InChIキー |
QKFSFQDGSGTXEP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1CN(C)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)



![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)



![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)

